Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl-
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Overview
Description
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and radical initiators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- typically involves the azo coupling reaction. This reaction is performed by diazotizing an amine and then coupling it with a suitable coupling component. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed for the production of azo compounds. This method offers advantages such as better control over reaction conditions, higher yields, and improved safety due to the controlled environment .
Chemical Reactions Analysis
Types of Reactions
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azo compounds.
Scientific Research Applications
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Studied for its potential use in biological labeling and imaging.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable radicals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- involves the generation of free radicals. The azo group decomposes under thermal or photochemical conditions to form nitrogen gas and free radicals. These radicals can initiate various chemical reactions, including polymerization and other radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2-methylpropionitrile) (AIBN): A commonly used radical initiator in polymerization reactions.
2,2’-Azobis(2-methylbutyronitrile) (AMBN): Another radical initiator with similar properties.
Dimethylvaleronitrile (ABVN): Used in similar applications as a radical initiator.
Uniqueness
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- is unique due to its specific molecular structure, which provides distinct thermal and chemical stability. This makes it particularly useful in applications requiring controlled radical generation and stability under various conditions .
Properties
CAS No. |
58577-17-6 |
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Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
2-(2-cyanopentan-2-yldiazenyl)-2-methylheptanenitrile |
InChI |
InChI=1S/C14H24N4/c1-5-7-8-10-14(4,12-16)18-17-13(3,11-15)9-6-2/h5-10H2,1-4H3 |
InChI Key |
KWFCIHNVFTVTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C#N)N=NC(C)(CCC)C#N |
Origin of Product |
United States |
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